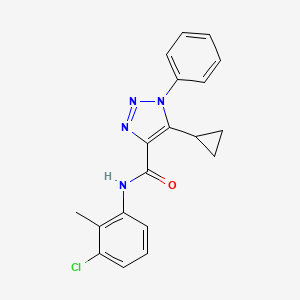

N-(3-chloro-2-methylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-2-methylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a cyclopropyl group, a phenyl group, and a carboxamide functional group

Métodos De Preparación

The synthesis of N-(3-chloro-2-methylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, which involves the addition of a carbene to an alkene.

Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where an aromatic ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid or its derivative.

Industrial production methods for this compound may involve optimizing these reactions for higher yields and purity, as well as scaling up the process to meet commercial demands.

Análisis De Reacciones Químicas

N-(3-chloro-2-methylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert certain functional groups, such as carbonyl groups, into alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule. Common reagents for these reactions include halides and alkoxides.

Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into smaller fragments.

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that N-(3-chlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibits significant anticancer properties. It has been studied for its ability to inhibit the proliferation of various cancer cell lines.

- Mechanism of Action : The compound is believed to exert its effects through the modulation of specific signaling pathways involved in cell cycle regulation and apoptosis induction.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases.

- Mechanism of Action : N-(3-chlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide may protect neurons by reducing oxidative stress and inflammation.

| Neurodegenerative Disease | Model Used | Outcome |

|---|---|---|

| Alzheimer's Disease | Mouse Model | Reduced amyloid plaque formation and improved cognitive function |

| Parkinson's Disease | Rat Model | Decreased dopaminergic neuron loss |

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of N-(3-chlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide on human breast cancer cells. The results demonstrated that the compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways .

Case Study 2: Neuroprotection in Alzheimer's Disease

A recent study focused on the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease. The findings indicated that treatment with N-(3-chlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide led to improved memory performance and reduced neuroinflammation markers compared to control groups .

Mecanismo De Acción

The mechanism of action of N-(3-chloro-2-methylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

N-(3-chloro-2-methylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine:

3-(4-fluorophenyl)thiophene: This compound contains a thiophene ring and a fluorophenyl group, which confer different electronic and steric properties compared to the triazole derivative.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Actividad Biológica

N-(3-chloro-2-methylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring which is pivotal in its biological interactions. The presence of the chloro and cyclopropyl groups contributes to its pharmacological properties. The molecular formula is C16H17ClN4O, and its molecular weight is approximately 318.79 g/mol.

Mechanisms of Biological Activity

-

Anticancer Activity :

- Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. Specifically, derivatives have been reported to induce apoptosis in lung cancer cells (H460) with IC50 values around 6.06 μM .

- Anticholinesterase Activity :

- Antimicrobial Properties :

Data Table: Biological Activities of Related Triazole Compounds

Case Study 1: Anticancer Efficacy

In a recent study focusing on novel triazole hybrids, researchers synthesized various derivatives and evaluated their anticancer properties against non-small cell lung cancer (NSCLC). One compound displayed significant antitumor activity by inducing apoptosis and increasing reactive oxygen species (ROS) production in H460 cells . This suggests a potential mechanism where oxidative stress leads to cell death.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of triazole-based compounds in models of Alzheimer’s disease. The compounds were effective in inhibiting AChE activity, thereby enhancing acetylcholine levels and potentially improving cognitive functions . This highlights their therapeutic potential in neurodegenerative disorders.

Propiedades

IUPAC Name |

N-(3-chloro-2-methylphenyl)-5-cyclopropyl-1-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O/c1-12-15(20)8-5-9-16(12)21-19(25)17-18(13-10-11-13)24(23-22-17)14-6-3-2-4-7-14/h2-9,13H,10-11H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJPKQOVEXRSRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.